molecular formula C17H30O B12651757 10-Ethoxy-1,5,10-trimethylcyclododecadiene CAS No. 75531-55-4

10-Ethoxy-1,5,10-trimethylcyclododecadiene

Cat. No.: B12651757
CAS No.: 75531-55-4
M. Wt: 250.4 g/mol
InChI Key: IRLFTWWAUJGKFF-IYUHHCAHSA-N
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Description

10-Ethoxy-1,5,10-trimethylcyclododecadiene is an organic compound with the molecular formula C17H30O It is a cyclododecadiene derivative, characterized by the presence of ethoxy and methyl groups attached to the cyclododecadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethoxy-1,5,10-trimethylcyclododecadiene typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1,5,10-trimethylcyclododecatriene with ethyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

10-Ethoxy-1,5,10-trimethylcyclododecadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

10-Ethoxy-1,5,10-trimethylcyclododecadiene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-Ethoxy-1,5,10-trimethylcyclododecadiene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5,10-Trimethylcyclododecadiene: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    10-Methoxy-1,5,10-trimethylcyclododecadiene: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.

Uniqueness

10-Ethoxy-1,5,10-trimethylcyclododecadiene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

75531-55-4

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

(1Z,3Z)-10-ethoxy-1,5,10-trimethylcyclododeca-1,3-diene

InChI

InChI=1S/C17H30O/c1-5-18-17(4)13-7-6-9-15(2)10-8-11-16(3)12-14-17/h8,10-11,15H,5-7,9,12-14H2,1-4H3/b10-8-,16-11-

InChI Key

IRLFTWWAUJGKFF-IYUHHCAHSA-N

Isomeric SMILES

CCOC1(CCCCC(/C=C\C=C(/CC1)\C)C)C

Canonical SMILES

CCOC1(CCCCC(C=CC=C(CC1)C)C)C

Origin of Product

United States

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